molecular formula C7H13NO3 B3061302 2-Formamido-3-methyl-pentanoic acid CAS No. 89810-44-6

2-Formamido-3-methyl-pentanoic acid

Cat. No.: B3061302
CAS No.: 89810-44-6
M. Wt: 159.18 g/mol
InChI Key: IONXXIKCTQHZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-3-methyl-pentanoic acid typically involves the formylation of L-isoleucine. One common method is the reaction of L-isoleucine with formic acid and acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-3-methyl-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-Formamido-3-methyl-pentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and metabolism.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Formamido-3-methyl-pentanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved include protein synthesis and metabolic processes, where the compound acts as a substrate or intermediate .

Comparison with Similar Compounds

Similar Compounds

  • N-formyl-L-leucine
  • N-formyl-L-valine
  • N-formyl-L-alanine

Comparison

Compared to similar compounds, 2-Formamido-3-methyl-pentanoic acid is unique due to its specific structure and functional groups. The presence of the formamido group and the methyl group on the pentanoic acid backbone distinguishes it from other formylated amino acids. This uniqueness contributes to its specific reactivity and applications in various fields .

Properties

IUPAC Name

2-formamido-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-5(2)6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONXXIKCTQHZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330922
Record name 2-formamido-3-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89810-44-6
Record name NSC334341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-formamido-3-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formamido-3-methyl-pentanoic acid
Reactant of Route 2
Reactant of Route 2
2-Formamido-3-methyl-pentanoic acid
Reactant of Route 3
Reactant of Route 3
2-Formamido-3-methyl-pentanoic acid
Reactant of Route 4
Reactant of Route 4
2-Formamido-3-methyl-pentanoic acid
Reactant of Route 5
2-Formamido-3-methyl-pentanoic acid
Reactant of Route 6
2-Formamido-3-methyl-pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.